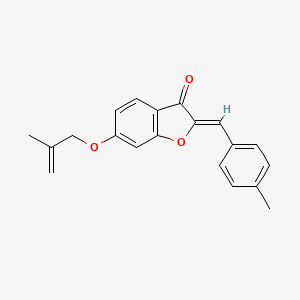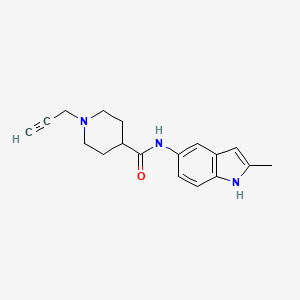
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MIP-1, is a synthetic compound that has been studied for its potential use in scientific research. MIP-1 belongs to a class of compounds known as piperidine carboxamides, which have been found to have a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Optimization and Structure-Activity Relationships
- Allosteric Modulation of CB1 Receptor : Indole-2-carboxamides, including compounds with structural similarities to the requested molecule, have been investigated for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies reveal critical structural requirements for allosteric modulation, such as chain length, electron-withdrawing groups, and amino substituents, significantly impacting binding affinity and cooperativity. This optimization process led to the identification of potent CB1 allosteric modulators, highlighting the potential for therapeutic applications in modulating cannabinoid receptor activity (Khurana et al., 2014).
Therapeutic Potential in Neuropsychiatric Disorders
- Microglia Imaging for Neuroinflammation : Compounds structurally akin to the one have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for understanding neuroinflammation's role in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The development of specific PET agents like [11C]CPPC underscores the utility of these compounds in noninvasively studying microglial activity and contributing to the development of new therapeutics for neuroinflammation (Horti et al., 2019).
Molecular Interaction Studies
- CB1 Receptor Antagonism : Detailed molecular interaction studies of structurally similar compounds with the CB1 cannabinoid receptor provide insights into the mechanisms of antagonist activity. Such research helps in the design of compounds with tailored interactions to modulate receptor activity, potentially leading to new treatments for conditions influenced by cannabinoid receptor signaling (Shim et al., 2002).
Anti-Angiogenic and DNA Cleavage Activities
- Potential Anticancer Applications : Novel derivatives with structural elements similar to the queried compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific functional groups may influence these compounds' potency, indicating a promising direction for developing new anticancer therapies (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-methyl-1H-indol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-3-8-21-9-6-14(7-10-21)18(22)20-16-4-5-17-15(12-16)11-13(2)19-17/h1,4-5,11-12,14,19H,6-10H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYRIWLYFGRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2942660.png)
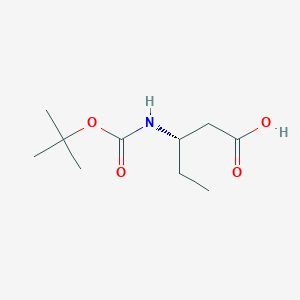
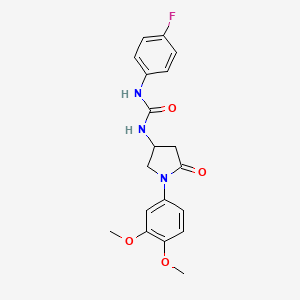
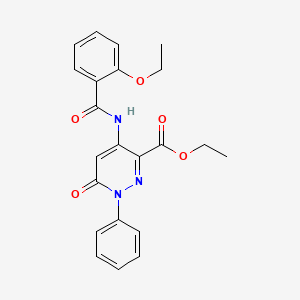
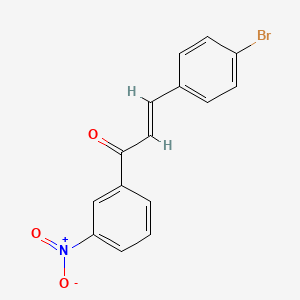

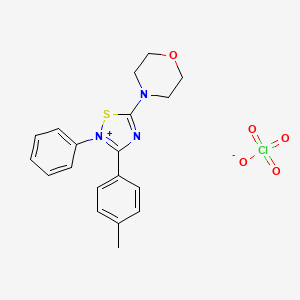
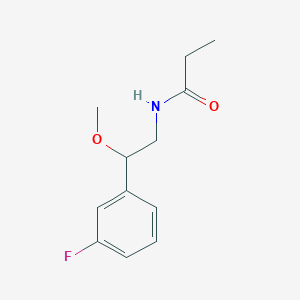
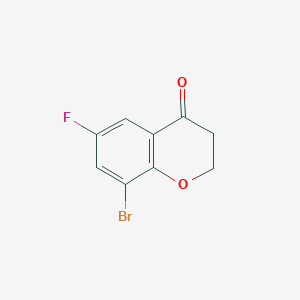
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)

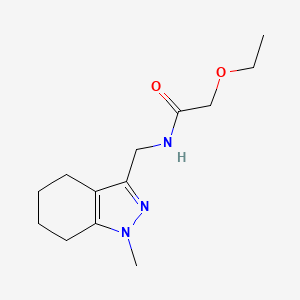
![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)
